Glycosylation Yield: Pentenyl Donor‑Mediated Octanol Coupling Surpasses 75 % – A Benchmark for O‑GlcNAc Octyl Glycoside Synthesis
In a direct comparison using pentenyl N‑acetylglucosamine donors, the target peracetylated octyl glycoside was obtained in ~75 % isolated yield, while analogous reactions employing carbohydrate acceptors instead of 1‑octanol gave disaccharide products in poor to moderate yields [1]. The peracetylated GlcNAc acceptor itself gave a higher yield than the benzylated derivative when reacting with the same donor [1].
| Evidence Dimension | Isolated glycosylation yield (%) |
|---|---|
| Target Compound Data | ~75 % |
| Comparator Or Baseline | Carbohydrate acceptor: benzylated GlcNAc‑pentenyl donor → disaccharide in 'poor to moderate' yields (highest reported yield ~51 % for a benzylated derivative [1]) |
| Quantified Difference | ~24 percentage points higher than the best benzylated acceptor outcome; significantly higher than average carbohydrate‑acceptor reactions in the same study. |
| Conditions | Glycosylation promoted by N‑iodosuccinimide (NIS) and metal triflates in dichloromethane at room temperature; pentenyl GlcNAc donor; 1‑octanol as acceptor [1]. |
Why This Matters
The yield advantage directly reduces material costs for multi‑step syntheses and positions the compound as the preferred protected O‑GlcNAc building block for octyl glycoside assembly.
- [1] Krag, J.; Christiansen, M. S.; Petersen, J. G.; Jensen, H. H. Direct chemical glycosylation with pentenyl‑ and thioglycoside donors of N‑acetylglucosamine. Carbohydrate Research 2010, 345 (7), 872–879. View Source
